N-(4-Bromo-3-fluorobenzoyl)-methanesulfonamide
Overview
Description
N-(4-Bromo-3-fluorobenzoyl)-methanesulfonamide is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a bromo and fluoro substituent on the benzoyl ring, along with a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-fluorobenzoyl)-methanesulfonamide typically involves the reaction of 4-bromo-3-fluorobenzoyl chloride with methanesulfonamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-fluorobenzoyl)-methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Electrophilic aromatic substitution: The benzoyl ring can undergo reactions with electrophiles, leading to further functionalization.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols, solvents like dimethylformamide or acetonitrile, and bases like sodium hydride.
Electrophilic aromatic substitution: Reagents such as nitrating agents or halogenating agents, solvents like acetic acid or nitrobenzene.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives with various functional groups.
Electrophilic aromatic substitution: Functionalized benzoyl derivatives with additional substituents on the aromatic ring.
Reduction: Benzyl alcohol derivatives.
Scientific Research Applications
N-(4-Bromo-3-fluorobenzoyl)-methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It serves as a tool compound in the study of biological pathways and mechanisms, particularly those involving sulfonamide groups.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-fluorobenzoyl)-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromo and fluoro substituents on the benzoyl ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorobenzoyl)-methanesulfonamide
- N-(4-Bromobenzoyl)-methanesulfonamide
- N-(3-Fluorobenzoyl)-methanesulfonamide
Uniqueness
N-(4-Bromo-3-fluorobenzoyl)-methanesulfonamide is unique due to the presence of both bromo and fluoro substituents on the benzoyl ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased reactivity and enhanced binding interactions with molecular targets. The combination of these substituents also allows for greater versatility in synthetic applications and the development of novel compounds with improved efficacy and selectivity.
Properties
IUPAC Name |
4-bromo-3-fluoro-N-methylsulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3S/c1-15(13,14)11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZOJWREZSSXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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